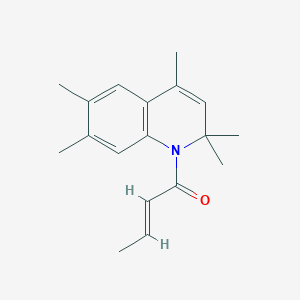
(2E)-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE is an organic compound characterized by its unique quinoline structure with multiple methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Methylation: The quinoline core is then methylated using methyl iodide and a strong base like sodium hydride to introduce the methyl groups at the desired positions.
Formation of the Butenone Side Chain: The final step involves the formation of the butenone side chain through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the (E)-butenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Skraup synthesis and automated methylation processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenone side chain to a butanol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Butanol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
(E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,4,6,7-Pentamethyl-1(2H)-quinolinyl)-2-(4-phenyl-1-piperazinyl)ethanone: Shares a similar quinoline core but with different side chains.
2,4,6-Trimethylquinoline: Lacks the butenone side chain and has fewer methyl groups.
Uniqueness
(E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE is unique due to its specific substitution pattern and the presence of the butenone side chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(E)-1-(2,2,4,6,7-pentamethylquinolin-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C18H23NO/c1-7-8-17(20)19-16-10-13(3)12(2)9-15(16)14(4)11-18(19,5)6/h7-11H,1-6H3/b8-7+ |
InChI Key |
NXJIKOYNOGVTEY-BQYQJAHWSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1C2=C(C=C(C(=C2)C)C)C(=CC1(C)C)C |
Canonical SMILES |
CC=CC(=O)N1C2=C(C=C(C(=C2)C)C)C(=CC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclohexyl-1-(3-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea](/img/structure/B11097299.png)
![2-[(E)-(2-{4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11097300.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone](/img/structure/B11097306.png)
![phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11097317.png)
![(4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[3-(phenylamino)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11097320.png)
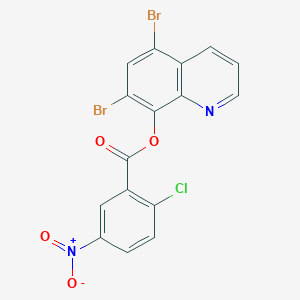
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide](/img/structure/B11097333.png)
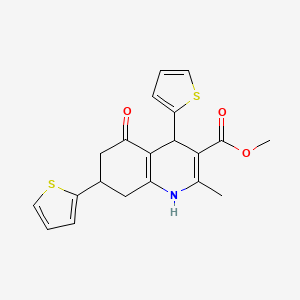
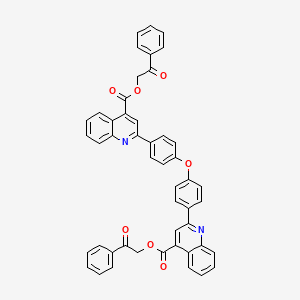
![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11097344.png)
![N,N'-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B11097348.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11097353.png)
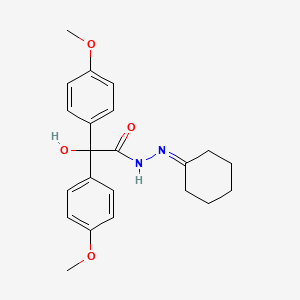
![2-(4-ethylphenoxy)-N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide](/img/structure/B11097367.png)
